N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound with a molecular formula of C₁₈H₁₈N₄OS and a molecular weight of 342.43 g/mol . Its structure features:
- A pyrazole core substituted with a 4-methoxyphenyl group at position 2.
- An N-linked ethylindole moiety (1H-indol-3-yl ethyl group) at the pyrazole's carboxamide position.
This compound has garnered interest due to its structural similarity to bioactive pyrazole derivatives, particularly in anticancer research. Preliminary studies suggest that its cytotoxicity against cancer cell lines may arise from interference with critical cellular processes, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-16-8-6-14(7-9-16)19-12-20(25-24-19)21(26)22-11-10-15-13-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNIAXTMIVEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the coupling of an indole derivative with a pyrazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxyphenyl group and pyrazole ring participate in nucleophilic substitution under specific conditions:
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Methoxyphenyl dealkylation : Demethylation occurs with strong Lewis acids (e.g., BBr₃) in anhydrous dichloromethane, yielding a phenolic derivative.
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Pyrazole ring substitution : The C-3 position of the pyrazole undergoes halogenation (e.g., Cl₂/FeCl₃) to form 3-chloro derivatives.
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Demethylation | 0°C, anhydrous CH₂Cl₂ | BBr₃ | 3-(4-hydroxyphenyl) analog | 72% | |
| Halogenation | RT, DMF | Cl₂, FeCl₃ | 3-chloro-pyrazole derivative | 65% |
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : 6M HCl at reflux generates the corresponding carboxylic acid.
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Basic hydrolysis : NaOH/EtOH produces sodium carboxylate, which can be esterified with alkyl halides (e.g., ethyl iodide) to form esters .
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | Reflux, 6M HCl | HCl | Pyrazole-5-carboxylic acid | 85% | |
| Esterification | RT, DMF | Ethyl iodide, K₂CO₃ | Ethyl pyrazole-5-carboxylate | 78% |
Heterocyclic Cyclization Reactions
The indole moiety facilitates cyclization with electrophilic reagents:
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Formation of fused triazoles : Reaction with hydrazonoyl halides (e.g., benzohydrazonoyl chloride) in THF yields triazolo-indole hybrids .
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Pyrazole ring expansion : Treatment with HNO₂ generates nitroso intermediates, which cyclize to form pyrazolo-oxadiazoles.
Electrophilic Aromatic Substitution
The indole subunit undergoes electrophilic substitution at the C-5 position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5 of the indole ring.
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Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives.
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | 0°C, H₂SO₄ | HNO₃ | 5-nitroindole derivative | 58% | |
| Sulfonation | RT, H₂SO₄ | SO₃ | Indole-5-sulfonic acid | 63% |
Metal-Catalyzed Cross-Coupling
The pyrazole ring participates in Suzuki-Miyaura coupling:
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Borylation : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to form biarylpyrazoles.
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 80°C, DME | Pd(PPh₃)₄, PhB(OH)₂ | 3-(4-biphenyl)pyrazole analog | 74% |
Redox Reactions
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Indole ring reduction : H₂/Pd-C in ethanol reduces the indole to indoline.
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Pyrazole oxidation : KMnO₄ in acidic medium oxidizes the pyrazole to pyrazolone.
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Indole Reduction | RT, EtOH | H₂, Pd-C | Indoline derivative | 81% | |
| Pyrazole Oxidation | Reflux, H₂SO₄ | KMnO₄ | Pyrazolone | 56% |
Key Analytical Insights
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Reaction Monitoring : HPLC and ¹H NMR are critical for tracking reaction progress and purity.
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Byproduct Formation : Competing pathways (e.g., over-nitration of indole) require precise temperature control.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds with indole and pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells.
Case Study:
A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that analogs of this compound exhibited significant cytotoxic effects on A549 (lung cancer) and HCT116 (colon cancer) cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study:
Research has indicated that similar compounds can reduce inflammation in models of rheumatoid arthritis, highlighting the therapeutic potential of indole derivatives in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy and selectivity of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Indole moiety | Enhances anticancer activity through interactions with DNA and proteins. |
| Pyrazole ring | Contributes to anti-inflammatory properties by modulating enzyme activity. |
| Methoxy group | Improves solubility and bioavailability, enhancing therapeutic efficacy. |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of pyrazole derivatives is highly influenced by substituents on the core ring and adjacent moieties. Below is a comparative analysis of key analogs:
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | - Fluorophenyl group at position 4 - Methyl group on pyrazole |
Anticancer, anti-inflammatory | Fluorine enhances lipophilicity and stability; methyl group reduces steric hindrance. |
| N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | - Thienyl group at position 3 - Methyl group on pyrazole |
Anticancer (cytotoxicity) | Thienyl group may alter electronic properties compared to methoxyphenyl. |
| N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | - Dimethylamino and fluorophenyl groups - Methylated indole |
Enhanced pharmacokinetics | Dimethylamino group improves solubility; fluorophenyl increases target affinity. |
| 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide | - Triazole core - Pyridinyl and thiophenethyl groups |
Antimicrobial, anticancer | Triazole ring offers metabolic stability but reduces pyrazole-specific interactions. |
Impact of Substituents on Bioactivity
- Methoxyphenyl vs. In contrast, thienyl () or fluorophenyl () groups may improve binding affinity through π-π stacking or halogen bonding .
- Indole Modifications : The ethylindole moiety in the target compound offers flexibility for receptor engagement, whereas methylated indoles () or isoindole derivatives () may restrict conformational freedom but improve metabolic stability .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, a compound featuring an indole and pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action, supported by various studies and data tables.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes:
- An indole moiety
- A pyrazole ring
- A methoxyphenyl group
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
Case Study: Cytotoxic Effects
A significant study demonstrated that derivatives of 3-(1H-indole-3-yl)-1H-pyrazole exhibited potent cytotoxicity against human cancer cell lines, including HepG2 (liver), BGC823 (gastric), and BT474 (breast) cells. The MTT assay indicated that some compounds showed higher antiproliferative activity than the standard drug 5-fluorouracil .
Data Table: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also shown promise in reducing inflammation. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in vitro, suggesting a potential mechanism for their anti-inflammatory effects .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of cell proliferation : By disrupting the cell cycle at the S phase.
- Modulation of signaling pathways : Such as those involving NF-kB and MAPK, which are crucial in cancer progression and inflammation .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with proteins involved in cancer cell growth and inflammatory responses, enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation and cyclocondensation reactions. For example, intermediates like ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate are prepared by reacting bromoethyl derivatives with pre-functionalized pyrazole cores. Subsequent coupling with indole-ethylamine moieties is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Similar strategies are employed in synthesizing analogs, such as substituting methoxy groups with halogens or alkyl chains to optimize reactivity .
Q. How is the purity of this compound typically assessed in academic research?
- Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 reverse-phase columns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm structural integrity, with discrepancies in integration ratios (>95%) indicating impurities. Mass spectrometry (ESI-TOF) provides accurate molecular weight confirmation (±2 ppm error) .
Advanced Research Questions
Q. What structural characterization techniques are most effective for confirming the molecular configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogs with similar scaffolds (e.g., 5-(4-fluorophenyl)-N-phenyl-pyrazole derivatives) are crystallized in orthorhombic systems (space group Pna2₁), with R factors ≤0.056 and data-to-parameter ratios >17.8 ensuring precision . Density functional theory (DFT) calculations (B3LYP/6-31G**) complement experimental data by optimizing geometries and predicting electrostatic potentials .
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with target proteins?
- Methodological Answer : Docking workflows involve:
- Protein Preparation : Retrieve target structures (e.g., carbonic anhydrase isoforms) from the PDB (ID: 3D92). Remove water molecules, add hydrogens, and assign charges using AMBER forcefields.
- Ligand Preparation : Generate 3D conformers of the compound with Open Babel, optimize via Merck Molecular Force Field (MMFF94).
- Docking : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate protocols with co-crystallized ligands (RMSD <2.0 Å). Analyze binding poses for hydrogen bonds (e.g., indole NH with Glu92) and hydrophobic interactions (4-methoxyphenyl with Val121) .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies (e.g., variable NO release in diazen-1-ium-1,2-diolate analogs) require systematic analysis:
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. RAW264.7 macrophages).
- SAR Studies : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on logP and bioavailability using QSAR models.
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-reproducible sources) to identify trends. For example, electron-withdrawing groups at the pyrazole 3-position correlate with enhanced receptor binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
